N-(2-fluoro-5-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-(2-fluoro-5-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluoro-nitrophenyl group and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom on the aromatic ring.
Acylation: The formation of the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride.
Etherification: The formation of the phenoxy linkage through the reaction of a phenol with an alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and fluorination reactions, followed by acylation and etherification under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide linkage can be hydrolyzed to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of N-(2-fluoro-5-aminophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-[4-(propan-2-yl)phenoxy]acetic acid and the corresponding amine.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, possibly targeting specific enzymes or receptors.
Materials Science: Studied for its properties as a building block in the synthesis of advanced materials.
Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro and nitro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide
- N-(2-fluoro-5-nitrophenyl)-2-[4-(methyl)phenoxy]acetamide
- N-(2-fluoro-5-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]propionamide
Uniqueness
N-(2-fluoro-5-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the fluoro group can enhance its metabolic stability and binding interactions, while the nitro group can influence its reactivity and potential biological activity.
Properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4/c1-11(2)12-3-6-14(7-4-12)24-10-17(21)19-16-9-13(20(22)23)5-8-15(16)18/h3-9,11H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEMLZGEEHFFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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